1,4-Oxathiane
Overview
Description
1,4-Oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite corners. The systematic numbering places the oxygen atom at position 1 and the sulfur atom at position 4, with the remaining positions occupied by carbon atoms .
Mechanism of Action
Target of Action
1,4-Oxathiane, also known as 1,4-Thioxane, is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring
Mode of Action
The sulfur atom in this compound can undergo reactions similar to other substituted sulfides. It can be oxidized to a sulfoxide with calcium hypochlorite or sodium periodate, or further to a sulfone . It can also react with ammonia to form diimines .
Biochemical Pathways
1,4-Oxathiins, which include this compound, are valued for their biological applications and diverse chemical transformations . They are known for their breadth of bioactivities and are used as commercial fungicides . .
Result of Action
1,4-oxathiins, which include this compound, are known for their breadth of bioactivities and are used as commercial fungicides .
Preparation Methods
1,4-Oxathiane can be synthesized through several methods:
Heating Ethylene Glycol or Ethylene Oxide with Hydrogen Sulfide: This method involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide to produce this compound.
Dehydration of Bis(hydroxyethyl) Sulfide: Another method involves dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate.
Reaction of Iodoethyl Ether with Potassium Sulfide: The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol.
Reaction of 2-Chloroethyl Ether: A similar method uses 2-chloroethyl ether instead of iodoethyl ether.
Chemical Reactions Analysis
1,4-Oxathiane undergoes various chemical reactions, including:
Substitution: The compound can react with ammonia to form diimines. Further chlorination yields 2,3,5,6-tetrachloro-1,4-oxathiane.
Electrophilic Fluorination: When treated with hydrofluoric acid, this compound undergoes electrophilic fluorination, replacing all eight hydrogen atoms with fluorine substituents and attaching four fluorine atoms to the sulfur atom.
Formation of Oxathianium Salts: With elemental bromine in ether, an oxathianium salt is formed, where an extra bromine atom bonds to the sulfur atom, creating a positive charge balanced by a bromide ion.
Scientific Research Applications
1,4-Oxathiane has several scientific research applications:
Comparison with Similar Compounds
1,4-Oxathiane can be compared with other similar compounds, such as:
1,4-Dioxane: This compound contains two oxygen atoms in the six-membered ring instead of one oxygen and one sulfur atom.
1,4-Dithiane: This compound contains two sulfur atoms in the six-membered ring instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1,4-oxathiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHSSAVUBIJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065985 | |
Record name | 1,4-Oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15980-15-1 | |
Record name | 1,4-Oxathiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15980-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Thioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Oxathiane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Oxathiane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-oxathiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-OXATHIANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X66H33V2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-oxathiane?
A1: this compound has the molecular formula C4H8OS and a molecular weight of 104.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including:
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): [] This technique provides information about the carbon backbone and substituent effects on the electronic environment of the carbon atoms.
- Infrared (IR) and Raman Spectroscopy: [] These vibrational spectroscopic methods help identify functional groups and analyze molecular vibrations, shedding light on structural characteristics.
- Mössbauer Spectroscopy: [] This technique has been used to investigate charge transfer complexes of iodine with this compound, providing insights into electronic structure and bonding.
Q3: What are the typical conformational preferences of this compound?
A3: this compound usually adopts a chair conformation, similar to cyclohexane. Studies using 1H NMR and 13C NMR have provided insights into the conformational equilibria of this compound derivatives. [, ] The axial or equatorial preference of substituents on the ring can be influenced by stereoelectronic effects like the anomeric effect.
Q4: Is this compound stable under various conditions?
A4: this compound derivatives exhibit varying stability depending on the substituents and conditions. For instance, the thioanisole-borane adduct, which utilizes this compound as a borane carrier, is known to lose diborane at room temperature. [] Thermal degradation studies of 2,2′-dichlorodiethyl sulfide in the presence of metal oxides have shown that this compound is formed as a degradation product, suggesting its relative stability under those specific conditions. []
Q5: What are the applications of this compound in organic synthesis?
A5: this compound has found utility as a building block in organic synthesis:
- Borane Carrier: It serves as a stable and efficient carrier for borane (BH3), which is a versatile reducing agent in organic synthesis.
- Synthesis of Heterocycles: this compound can be used as a starting material for synthesizing other heterocyclic compounds, including larger ring systems like 1,4-dithianes.
Q6: Have computational methods been applied to study this compound and its derivatives?
A6: Yes, computational chemistry has been employed to investigate various aspects of this compound chemistry:
- Conformational Analysis: Molecular mechanics calculations and ab initio methods have been used to study the conformational preferences of this compound S-oxides, providing insights into their stability and reactivity.
- Electronic Structure: High-level ab initio calculations, such as G2(MP2) and G3, have been utilized to determine the enthalpies of formation and analyze the electronic structure of this compound sulfones.
Q7: How do structural modifications of this compound affect its properties?
A7: Introducing substituents on the this compound ring can significantly influence its reactivity and conformational preferences:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like sulfones, can impact the anomeric effect and influence conformational equilibria.
- Stereochemistry: The stereochemistry of substituents on the this compound ring plays a crucial role in its biological activity. For instance, cis-2,6-disubstituted 1,4-oxathianes have been explored as potential therapeutic agents.
Q8: Are there any specific formulation strategies for this compound derivatives?
A8: While specific formulation strategies for this compound itself are not extensively discussed in the provided literature, the synthesis and application of its derivatives often involve considerations for stability and solubility. For instance, the use of borane-1,4-oxathiane complexes often necessitates storage and handling under inert conditions to prevent decomposition.
Q9: What analytical methods are used to characterize and quantify this compound?
A9: A variety of analytical methods are employed to study this compound and its derivatives:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating, identifying, and quantifying volatile compounds, including this compound, in complex mixtures.
- Solid-State Magic-Angle-Spinning Nuclear Magnetic Resonance (SSMAS NMR): This technique is particularly useful for analyzing solid samples and has been utilized to study the degradation of sulfur mustard on concrete, where this compound is formed as a product.
Q10: What are some notable applications of this compound derivatives?
A10: this compound derivatives have shown promise in various fields:
- Fungicides: Research has focused on developing trifluoromethylated dihydro-1,4-oxathiin carboxanilides as potential fungicides, showcasing the potential of these compounds in agricultural applications.
- Pesticides: Carbamoyloximes derived from this compound have demonstrated significant miticidal, insecticidal, and nematocidal activities, highlighting their potential in pest control.
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